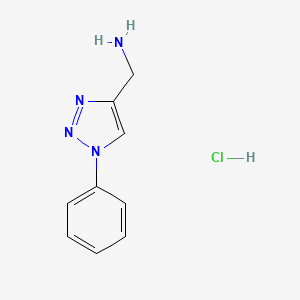

(1-Phenyl-1H-1,2,3-triazol-4-yl)methanamin-Hydrochlorid

Übersicht

Beschreibung

Phenyl(1H-1,2,3-triazol-4-yl)methanone is a compound that has a molecular formula of C9H7N3O . It has an average mass of 173.171 Da and a monoisotopic mass of 173.058914 Da .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The molecular structure of Phenyl(1H-1,2,3-triazol-4-yl)methanone includes a phenyl group attached to a 1,2,3-triazole ring .Chemical Reactions Analysis

1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals . The chemistry of the compounds containing this moiety underwent substantial growth over the past decades .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

1,2,3-Triazole, einschließlich unserer Zielverbindung, sind für ihre Stabilität und bioisosteren Eigenschaften bekannt, was sie in der Arzneimittelforschung wertvoll macht. Sie können Peptidbindungen imitieren und sind selbst bei hohen Temperaturen resistent gegen Hydrolyse, Oxidation und Reduktion . Diese Verbindung wurde bei der Entwicklung neuer medizinischer Verbindungen eingesetzt, wie z. B. Antikonvulsiva, Antibiotika, Antikrebsmittel und β-Lactamase-Inhibitoren .

Organische Synthese

In der organischen Chemie dient der Triazolring als vielseitiges Zwischenprodukt. (1-Phenyl-1H-1,2,3-triazol-4-yl)methanamin-Hydrochlorid kann in Click-Chemie-Reaktionen verwendet werden, einer beliebten Methode zur schnellen und zuverlässigen Herstellung von Substanzen. Dies hat Auswirkungen auf die Synthese komplexer Moleküle mit potenziellen pharmazeutischen Anwendungen .

Polymerchemie

Der Triazol-Kern ist bei der Gestaltung von Polymeren mit spezifischen Eigenschaften von entscheidender Bedeutung. Er kann Polymeren thermische Stabilität und chemische Beständigkeit verleihen, wodurch sie für industrielle Anwendungen geeignet sind. Die fragliche Verbindung könnte verwendet werden, um Polymerketten zu modifizieren und deren Haltbarkeit und Funktionalität zu verbessern .

Supramolekulare Chemie

Aufgrund seiner Fähigkeit zur Wasserstoffbrückenbindung und seines starken Dipolmoments kann dieses Triazolderivat in supramolekularen Anordnungen verwendet werden. Es kann als Baustein für die Herstellung größerer, komplexer Strukturen dienen, die potenzielle Anwendungen in der Nanotechnologie und Materialwissenschaft haben .

Biokonjugation und Chemische Biologie

Die reaktive Natur der Verbindung macht sie ideal für die Biokonjugation, bei der sie verwendet werden kann, um Biomoleküle miteinander oder an Oberflächen zu binden. Dies hat Anwendungen bei der Entwicklung gezielter Medikamententrägersysteme und in der chemischen Biologie zur Untersuchung biologischer Prozesse .

Fluoreszenzmikroskopie

Triazolderivate werden aufgrund ihrer elektronischen Eigenschaften häufig in fluoreszierenden Sonden verwendet. This compound könnte potenziell bei der Entwicklung neuer Bildgebungsmittel verwendet werden, die bei der Visualisierung zellulärer und molekularer Prozesse helfen .

Wirkmechanismus

Target of Action

1,2,3-Triazoles are a class of compounds known for their versatile biological activities. They can interact with various biological targets, depending on their specific structure and functional groups . .

Mode of Action

The mode of action of 1,2,3-triazoles generally involves interactions with their targets through hydrogen bonding, as the triazole ring can act as a hydrogen bond acceptor and donor simultaneously

Biochemische Analyse

Biochemical Properties

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The interaction with enzymes such as cytochrome P450 can lead to alterations in metabolic processes, highlighting its potential as a biochemical tool for studying enzyme function .

Cellular Effects

The effects of (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that it can modulate the activity of key signaling molecules, leading to changes in cell proliferation and apoptosis. Additionally, (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride has been observed to affect gene expression profiles, resulting in the upregulation or downregulation of specific genes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, the compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and degradation profile must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without adverse outcomes. At higher doses, toxic effects can be observed, including alterations in liver and kidney function. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies .

Metabolic Pathways

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis. Understanding these interactions is essential for elucidating the compound’s role in metabolic processes .

Transport and Distribution

The transport and distribution of (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters, influencing its intracellular concentration and subsequent biochemical effects .

Subcellular Localization

The subcellular localization of (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a key factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. These localization patterns are crucial for understanding the compound’s mechanism of action .

Eigenschaften

IUPAC Name |

(1-phenyltriazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9;/h1-5,7H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJCRPQLOKWYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1384431-41-7 | |

| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

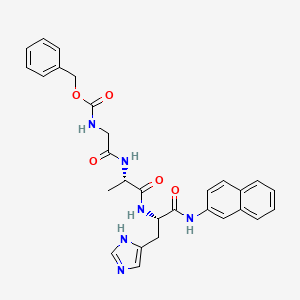

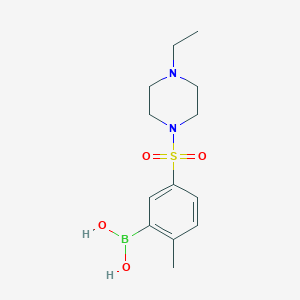

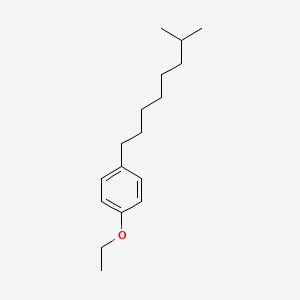

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)

![Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1458800.png)